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Compound of Interest |

4-(4-(2,3-dihydrobenzo(1,4)dioxin-
Compound Name: 6-yl)-5-pyridin-2-yl-1H-imidazol-2-

yl)benzamide

Cat. No.: B1669709

For researchers, scientists, and drug development professionals, understanding the precise
binding characteristics of a kinase inhibitor is paramount. D4476, a cell-permeable compound,
has emerged as a potent inhibitor of Casein Kinase 1 (CK1) and Transforming Growth Factor-
beta (TGF-P) type-I receptor (ALK5). This guide provides a comprehensive cross-reactivity
profile of D4476 against a broad spectrum of kinases, supported by experimental data, to
facilitate informed decisions in research and development.

D4476 demonstrates significant inhibitory activity towards its primary targets, CK1 and ALK5,
with 1C50 values of 0.3 uM and 0.5 pM, respectively[1]. Its utility as a selective inhibitor is
further defined by its varied activity against a wide array of other kinases. This guide presents a
detailed comparison of D4476's inhibitory effects, enabling researchers to assess its suitability
for their specific applications.

Cross-Reactivity Profile of D4476

The following table summarizes the inhibitory activity of D4476 against a panel of 80 kinases at
a concentration of 10 uM. The data is derived from a comprehensive study by Bain et al.
(2007), which employed a radiometric protein kinase assay.
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e % Inhibition at 10 e % Inhibition at 10
UM UM
CK1 (target) >95 MSK1 28
ALKS5 (target) 78 p70S6K 15
RSK1 49 PKBa 12
RSK2 48 GSK3a 10
MSK2 47 GSK3p 9
ROCKII 42 MARK3 8
DYRK1A 38 MAPKAP-K2 7
p38a MAPK 37 JNK1al 6
p38p MAPK 37 ERK2 5
p386 MAPK 37 CDK2/CycA 4
p38y MAPK 37 CHK1 3
AMPK 35 PRAK 2
PHK 35 CK2 1
SGK1 34 BRSK2 0
CHK2 33 CaMKI 0
MARK4 32 CDK3/CycE 0
PKA 31 CDK5/p25 0
PKCa 30 CDK®6/CycD3 0
PKCpI 30 CDK7/CycH/MAT1 0
PKCBII 30 DYRK2 0
PKCy 30 DYRK3 0
PKCd 30 ERK1 0
PKCe 30 ERKS8 0
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PKCn 30 GRK2 0
PKCC 30 IGF-1R 0
PKCi 30 IKKB 0
PKCu 30 IKKe 0
PKD1 30 IR 0
PRK2 30 JNK202 0
MKK1 29 JNK3 0
MNK1 29 LKB1 0
MNK2 29 MAPKAP-K3 0
MST2 29 MARK2 0
PDK1 29 MEK1 0
S6K1 29 MELK 0
Aurora A 28 MKK4 0
Aurora B 28 MKKG6 0
Aurora C 28 MKK7 0
BRSK1 28 MRCKa 0
CaMKiIId 28 MRCKp 0
CaMKIV 28 MST1 0
CDKL1 28 MST3 0
DAPK1 28 MST4 0
DMPK 28 p38-p2 0
DRAK1 28 PAK1 0
DYRK1B 28 PAK2 0
GSK3pB 28 PAK3 0

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669709?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

HIPK1 28 PAK4 0
HIPK2 28 PAKS 0
HIPK3 28 PAK6 0
JNK1 28 PAR-1Ba 0
JNK2 28 PASK 0
JNK3 28 PIM1 0
LCK 28 PIM2 0
MAP4K2 28 PIM3 0
MAP4K3 28 PLK1 0
MAP4K4 28 PRAK 0
MAP4K5 28 RIPK2 0
MAPKAP-Kl1la (RSK1) 28 ROCK-I 0
MARK1 28 SNF1 0
MKK3 28 SRC 0
MKK5 28 SYK 0
MKK7b 28 TBK1 0
MLK1 28 TrkA 0
MLK2 28 TrkB 0
MLKS3 28 YES1 0

Experimental Protocols

The cross-reactivity data presented above was generated using a standardized in vitro kinase

assay. The following provides a detailed methodology for this type of experiment.

Radiometric Protein Kinase Assay:
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This assay quantifies the transfer of a radiolabeled phosphate from [y-33P]ATP to a specific
peptide substrate by a given kinase.

Materials:

Purified recombinant kinases

» Specific peptide substrates for each kinase
e D4476 (or other test compounds) dissolved in DMSO
o [y-3P]ATP

e Assay buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM B-glycerophosphate, 25 mM MgClz, 5 mM
EGTA, 2 mM EDTA)

e 0.05 M ATP solution

e Phosphocellulose paper (P81)

e 0.75% Phosphoric acid

 Scintillation counter and scintillation fluid
Procedure:

e An assay cocktail is prepared containing the assay buffer, [y-33P]ATP, and the specific
peptide substrate.

e The test compound (D4476) or vehicle (DMSO) is added to the wells of a 96-well plate.
e The purified kinase is added to the wells.
e The reaction is initiated by adding the assay cocktail to each well.

e The reaction is incubated at room temperature for a defined period (e.g., 20-40 minutes),
allowing for the phosphorylation of the substrate.
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e The reaction is stopped by spotting a portion of the reaction mixture onto a P81
phosphocellulose paper.

e The P81 papers are washed extensively with 0.75% phosphoric acid to remove
unincorporated [y-33P]ATP.

o The radioactivity retained on the P81 paper, corresponding to the phosphorylated substrate,
is measured using a scintillation counter.

e The percentage of kinase inhibition is calculated by comparing the radioactivity in the
presence of the inhibitor to the control (vehicle) wells.

Signaling Pathway Diagrams

To visualize the biological context of D4476's activity, the following diagrams illustrate the
signaling pathways of its primary targets.
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Caption: D4476 inhibits CK1-mediated phosphorylation of FOXOL1.
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Caption: D4476 inhibits the TGF-f3 signaling pathway via ALKS5.

Conclusion

D4476 is a potent inhibitor of CK1 and ALKS5, with a well-defined selectivity profile against a
broad range of kinases. The data presented in this guide provides researchers with the
necessary information to critically evaluate the suitability of D4476 for their studies. Its high
potency against its primary targets, coupled with its relatively low activity against many other
kinases, makes it a valuable tool for dissecting the roles of CK1 and ALKS5 in cellular signaling
pathways. However, researchers should remain mindful of its off-target effects, particularly at
higher concentrations, and consider appropriate control experiments to ensure the specificity of
their findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1669709#cross-reactivity-profiling-of-d4476-against-
other-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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